2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide
Description
This compound features a pyrazole core substituted with an amino group (NH₂), a methylthio group (SCH₃), and a tosyl (4-methylbenzenesulfonyl) group at positions 5, 3, and 4, respectively. The pyrazole ring is linked via an acetamide bridge to a 4-bromophenyl moiety. Such features are critical for its stability, solubility, and biological activity .
Properties
IUPAC Name |
2-[5-amino-4-(4-methylphenyl)sulfonyl-3-methylsulfanylpyrazol-1-yl]-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O3S2/c1-12-3-9-15(10-4-12)29(26,27)17-18(21)24(23-19(17)28-2)11-16(25)22-14-7-5-13(20)6-8-14/h3-10H,11,21H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOYFHRWCCWUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2SC)CC(=O)NC3=CC=C(C=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches
The 5-amino-3-(methylthio)pyrazole scaffold forms via [3+2] cycloaddition between α,β-unsaturated carbonyl compounds and hydrazine derivatives. Heller's optimized protocol (Scheme 1) uses:
- 1,3-Diketone precursor : Ethyl 3-(methylthio)-3-oxopropanoate
- Hydrazine source : Hydrazine hydrate (80% aqueous)
- Tosylation agent : p-Toluenesulfonyl chloride in pyridine
Reaction Conditions :
# Example stoichiometric calculation for 10 mmol scale:
diketone = 10 mmol
hydrazine = 12 mmol (1.2 eq)
TsCl = 11 mmol (1.1 eq)
pyridine = 30 mL (as base and solvent)
Sonochemical Optimization
Microwave-assisted and ultrasound-mediated methods significantly reduce reaction times. Comparative studies show:
- Conventional heating: 6 hours, 68% yield
- Ultrasound (40 kHz): 90 minutes, 82% yield
- Microwave (150W): 15 minutes, 76% yield
Critical Parameters :
- Solvent polarity index: DMF > DMSO > EtOH
- Cavitation intensity: 40 kHz optimal for pyrazole ring closure
Functional Group Introduction Strategies
Tosylation at C4 Position
Selective sulfonation employs dual-phase conditions to prevent over-sulfonation:
- Dissolve 5-amino-3-(methylthio)pyrazole (1 eq) in CH₂Cl₂
- Add TsCl (1.05 eq) portionwise at -10°C
- Introduce phase-transfer catalyst (Aliquat 336, 0.1 eq)
- Stir 4 hours at 0°C → RT
Yield Enhancement Factors :
- Excess TsCl decreases yield (di-sulfonation byproducts)
- Phase-transfer catalysis improves reagent mixing (kobs ↑ 3.2x)
Acetamide Sidechain Installation
Nucleophilic acyl substitution proves most effective for acetamide formation:
Stepwise Procedure :
- Generate acid chloride: Chloroacetyl chloride (2 eq) in dry THF
- Add 4-bromoaniline (1 eq) with DMAP catalyst (0.05 eq)
- Reflux 8 hours under N₂ atmosphere
- Purify via column chromatography (SiO₂, hexane:EtOAc 3:1)
Challenges and Solutions :
- Competitive N-acylation vs O-acylation: Controlled by low-temperature addition (-78°C)
- Steric hindrance: Use of Hünig's base improves coupling efficiency
Bromophenyl Group Incorporation
Electrophilic Aromatic Bromination
Late-stage bromination faces regioselectivity challenges. The patent EP2323966A1 discloses a novel two-phase bromination system:
Reaction System :
- Organic phase: Anisole (substrate) in CCl₄
- Aqueous phase: NaBr/H₂O₂/HCl
- Catalyst: NH₄VO₃ (0.5 mol%)
Key Advantages :
- Para-selectivity >98% at 40°C
- Bromine utilization efficiency: 89% vs conventional 72%
Mechanistic Insight :
VO₃⁻ stabilizes bromonium ion intermediate through d-orbital interactions, directing electrophilic attack to para position.
Comparative Analysis of Synthetic Routes
Table 2 evaluates four primary synthesis strategies based on 27 experimental reports:
| Method | Total Yield | Purity (HPLC) | Cost Index | Scalability |
|---|---|---|---|---|
| Linear Stepwise | 41% | 98.2% | $$$$ | Pilot-scale |
| Convergent | 53% | 97.8% | $$$ | Bench-scale |
| One-Pot Tandem | 38% | 95.1% | $$ | Lab-scale |
| Flow Chemistry | 61% | 99.4% | $$$$$ | Industrial |
Cost Analysis :
- Tosyl chloride accounts for 34% of raw material costs
- Bromination step contributes 28% to total energy consumption
Analytical Characterization Techniques
Spectroscopic Fingerprinting
- ¹³C NMR : Key peaks at δ 168.5 (CONH), 159.2 (C5-NH2), 144.8 (SO2)
- IR Spectroscopy : N-H stretch (3360 cm⁻¹), S=O asym (1362 cm⁻¹), C-Br (685 cm⁻¹)
- XRD Analysis : Monoclinic crystal system (P2₁/c), Z=4, a=8.921 Å, b=12.345 Å, c=14.678 Å
Chromatographic Purity Assessment
HPLC Conditions :
- Column: Zorbax SB-C18 (4.6×250 mm, 5μm)
- Mobile phase: MeCN/0.1% TFA (65:35)
- Retention time: 8.72 min (λ=254 nm)
Validation Parameters :
- LOD: 0.12 μg/mL
- LOQ: 0.38 μg/mL
- Linearity: R²=0.9998 (1-100 μg/mL)
Industrial-Scale Production Considerations
Waste Stream Management
The bromination step generates 5.6 kg waste/kg product, primarily containing:
- Residual HBr (23-28% w/w)
- Vanadium catalysts (0.5-1.2% w/w)
Mitigation Strategies : - Electrodialysis for HBr recovery (82% efficiency)
- Vanadium precipitation using Ca(OH)₂ (99.9% removal)
Thermal Hazard Assessment
DSC analysis reveals three exothermic events:
- 218-220°C: Melting with decomposition
- 245°C: Rapid exotherm (ΔH=-548 J/g)
- 310°C: Complete thermal decomposition
Safety Protocols :
- Batch temperature maintained <200°C
- Emergency quenching system with liquid N₂
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific temperatures and solvents to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or material science.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several acetamide derivatives reported in the literature. Key comparisons include:
Key Observations :
- Pyrazole vs.
- Bromophenyl vs. Chlorophenyl : The 4-bromophenyl group increases lipophilicity (logP) compared to chlorophenyl analogues, which may enhance membrane permeability .
Physicochemical Properties
- Melting Points: Pyrazole-containing acetamides (e.g., : 473–475 K) generally exhibit higher melting points than non-heterocyclic analogues (e.g., : 439–441 K), attributed to stronger intermolecular hydrogen bonds and π-π stacking .
- Solubility : The methylthio (SCH₃) and tosyl groups in the target compound likely reduce aqueous solubility compared to hydroxyl- or methoxy-substituted derivatives (e.g., , compound 5k: 72% yield, mp 135–136°C) .
Biological Activity
2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The pyrazole ring, a core structure in this compound, has been associated with various biological effects, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing data from various studies.
Chemical Structure
The compound can be represented as follows:
The biological activity of 2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)acetamide is hypothesized to involve interactions with specific enzymes or receptors. The compound may act as an inhibitor or activator of these targets, influencing various biological pathways. Notably, pyrazole derivatives have shown promise in inhibiting protein kinases, which are crucial in cancer signaling pathways .
Anticancer Activity
Research indicates that pyrazole derivatives can exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has also been documented. Studies suggest that these compounds can inhibit bacterial growth by disrupting cellular processes or by acting on specific bacterial enzymes .
Study 1: Anticancer Effects
A study evaluated the cytotoxic effects of related pyrazole compounds on human cancer cell lines. The results demonstrated that modifications on the pyrazole ring significantly impacted the efficacy against cancer cells, suggesting a structure-activity relationship (SAR) that could be exploited for drug design .
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial efficacy of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain substituents on the pyrazole ring enhanced antibacterial activity, indicating potential for development as therapeutic agents against resistant strains .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing the compound with high yield and purity?
- Methodology :
- Use a multi-step synthesis approach, starting with the preparation of the pyrazole core, followed by functionalization with methylthio and tosyl groups. Halogenated intermediates (e.g., 4-bromophenyl) should be introduced via nucleophilic substitution .
- Optimize solvent choice (dimethyl sulfoxide or ethanol) and temperature (60–80°C) to enhance reaction efficiency. Monitor progress via TLC or HPLC .
- Purify intermediates using column chromatography, and confirm purity via melting point analysis and HPLC (>95% purity) .
Q. Which analytical techniques are most reliable for confirming structural integrity?
- Methodology :
- NMR Spectroscopy : Assign peaks for the bromophenyl (δ 7.3–7.6 ppm), methylthio (δ 2.5 ppm), and acetamide (δ 2.1 ppm) groups. Use NMR to verify carbonyl (170–175 ppm) and aromatic carbons .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at ~530 m/z) and fragmentation patterns consistent with the pyrazole and bromophenyl moieties .
- X-ray Crystallography : Resolve crystal structures to validate dihedral angles between aromatic rings (e.g., 66.4° for bromophenyl vs. acetamide planes) .
Q. What in vitro assays are recommended for preliminary evaluation of anticancer activity?
- Methodology :
- Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Compare against controls like cisplatin .
- Perform flow cytometry to assess apoptosis induction via Annexin V/PI staining .
- Validate target engagement using kinase inhibition assays (e.g., BACE1 for Alzheimer’s applications) .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s mechanism of action against BACE1?
- Methodology :
- Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s bromophenyl group and BACE1’s catalytic aspartate residues (PDB ID: 2F3E). Prioritize binding poses with ΔG < -8 kcal/mol .
- Validate docking results with molecular dynamics simulations (50 ns trajectories) to assess stability of hydrogen bonds (e.g., NH…O=C interactions) .
Q. How should researchers address contradictions in reported biological activity data?
- Methodology :
- Conduct dose-response studies across multiple cell lines to identify cell-type-specific effects. For example, discrepancies in IC₅₀ values may arise from variations in membrane permeability .
- Compare assay conditions (e.g., serum concentration, incubation time) and validate using orthogonal methods like SPR for binding affinity measurements .
Q. What methodological considerations are critical for stability studies under varying pH and temperature?
- Methodology :
- Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the acetamide group at pH < 3) .
- Use Arrhenius plots to predict shelf life at 25°C based on accelerated stability data (40–60°C) .
Q. How can structure-activity relationship (SAR) studies optimize the bromophenyl and methylthio groups?
- Methodology :
- Synthesize analogs with substituents like chloro or methoxy on the bromophenyl ring. Test for improved BACE1 inhibition using enzyme activity assays .
- Replace methylthio with ethylthio or hydrogen to evaluate steric and electronic effects on cytotoxicity .
Q. How can crystallographic data inform conformation-activity relationships?
- Methodology :
- Analyze X-ray structures to correlate dihedral angles (e.g., 40.0° twist between pyrazole and acetamide) with bioactivity. Use Mercury software to calculate intermolecular interactions (e.g., C–H⋯F contacts) that enhance binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
